molecular formula C11H16ClNO2 B3025446 N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride CAS No. 1052543-02-8

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride

Cat. No.: B3025446
CAS No.: 1052543-02-8
M. Wt: 229.7 g/mol
InChI Key: KPXAOIGPVDCOLU-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxins. This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure consisting of a benzene ring and a dioxin ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to form the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride. The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.

Case Study : A study published in the International Journal of Organic Chemistry explored the synthesis of benzodioxane derivatives and their cytotoxic effects on cancer cells. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications to the benzodioxane structure could enhance anticancer activity .

Neuropharmacology

The compound has also been evaluated for its neuropharmacological effects. Its ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders.

Research Findings : A study focusing on similar compounds demonstrated their potential as serotonin receptor modulators. Such activity could implicate this compound in the treatment of depression or anxiety disorders .

Polymer Chemistry

In material science, derivatives of this compound have been explored for their applications in polymer synthesis.

Application Example : The compound can serve as a monomer in the production of high-performance polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to degradation .

Spectroscopic Characterization

This compound has been utilized in analytical chemistry for developing spectroscopic methods.

Techniques Used :

  • NMR Spectroscopy : Used for structural elucidation.
  • Mass Spectrometry : Employed to confirm molecular weight and purity.

These techniques are crucial for quality control in pharmaceutical applications and research settings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell proliferation
NeuropharmacologyPotential serotonin receptor modulation
Material SciencePolymer ChemistryEnhanced thermal stability in polymers
Analytical ChemistrySpectroscopic CharacterizationUtilized NMR and mass spectrometry for analysis

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride is unique due to its specific benzodioxin ring system and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research make it a valuable compound.

Biological Activity

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10H14ClNO2
Molecular Weight : 217.68 g/mol
CAS Number : 19422089
IUPAC Name : 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride

The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems such as serotonin and dopamine.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to neuroprotective effects.
  • Cell Proliferation Inhibition : Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties.

Antiproliferative Activity

A study published in Chemistry & Biology examined the antiproliferative effects of related compounds on cancer cell lines. The findings indicated that derivatives of the dihydrobenzo[b][1,4]dioxin structure showed significant inhibition of cell growth in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BA549 (Lung Cancer)20Cell cycle arrest

Neuroprotective Effects

Research has also focused on the neuroprotective potential of this compound. In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This protective effect was associated with increased levels of endogenous antioxidants such as glutathione.

Case Studies

  • Case Study on Neuroprotection : A study conducted on rat models demonstrated that administration of this compound prior to inducing oxidative stress resulted in a significant reduction in neuronal damage markers compared to control groups.
  • Clinical Trials for Cancer Treatment : Early-phase clinical trials are currently underway to evaluate the efficacy of related compounds in patients with advanced solid tumors. Initial results have shown promising responses in a subset of patients with specific genetic markers.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10;/h3-4,7,12H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAOIGPVDCOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585822
Record name N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-02-8
Record name N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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